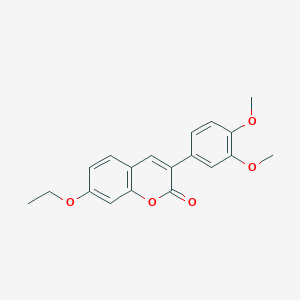

3-(3,4-dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one

説明

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-ethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-23-14-7-5-13-9-15(19(20)24-17(13)11-14)12-6-8-16(21-2)18(10-12)22-3/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRDWHNIDHGPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.

Reduction: Reduction of the chromen-2-one core to dihydro derivatives using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions on the phenyl ring, facilitated by the methoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Methanol, ethanol, dichloromethane

Major Products

Oxidation: Formation of quinones

Reduction: Formation of dihydro derivatives

Substitution: Formation of substituted chromen-2-one derivatives

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel materials and as a chemical intermediate in pharmaceutical manufacturing.

作用機序

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

Pathways: Modulation of oxidative stress pathways, leading to reduced cellular damage and inflammation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

The biological and physicochemical properties of coumarins are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Key Observations

- Electron-Donating vs.

- Ethoxy vs. Hydroxy Groups : The ethoxy group at position 7 may enhance metabolic stability compared to hydroxylated analogs (e.g., 7-hydroxycoumarins), which are prone to glucuronidation .

Mechanistic Insights from Analog Studies

- Antioxidant Activity: Methoxy groups in curcumin analogs (e.g., compound 3d) correlate with potent free radical scavenging due to resonance stabilization of phenoxyl radicals .

- Enzyme Binding : Molecular docking studies on neobavaisoflavone highlight that prenyl and methoxy groups enhance hydrophobic interactions with enzyme active sites. This supports the hypothesis that the 3,4-dimethoxyphenyl group in the target compound may facilitate similar interactions.

- Cytotoxicity: Carbocyclic coumarin analogs (e.g., those in ) show low toxicity in normal human cells, suggesting a favorable safety profile for the target compound.

生物活性

3-(3,4-Dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one is a compound belonging to the chromenone class, characterized by its unique structural features that confer significant biological activities. This article explores its biological activity, focusing on its antibacterial, antioxidant, and anticancer properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of . It consists of a chromen-2-one core with a 3,4-dimethoxyphenyl group and an ethoxy substituent. The presence of these functional groups enhances its solubility and biological interaction potential.

1. Antibacterial Activity

Research indicates that derivatives of this compound exhibit substantial antibacterial properties. Studies have shown effectiveness against various strains, including Escherichia coli and Pseudomonas aeruginosa . The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance antibacterial efficacy.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli, P. aeruginosa | Significant |

| 6-Methylcoumarin | Various Gram-positive and Gram-negative bacteria | Moderate |

2. Antioxidant Activity

The compound exhibits notable antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is attributed to the presence of methoxy groups that stabilize free radicals .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against multiple human tumor cell lines, suggesting its role as a promising candidate for cancer therapy .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on different cancer cell lines, revealing varying degrees of effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit enzymes related to inflammation and cancer cell proliferation . Additionally, preliminary studies suggest that it interacts with proteins involved in cell signaling pathways associated with cancer progression and bacterial resistance mechanisms .

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in live models.

- Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by the compound.

- SAR Investigations : To optimize structural modifications for enhanced potency and selectivity against targeted diseases.

Q & A

Q. Q1: What are the key synthetic strategies for 3-(3,4-dimethoxyphenyl)-7-ethoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

- Step 1: Base-catalyzed condensation of substituted phenols with ethyl phenylpropiolate to form the chromen-2-one core (one-pot reactions using FeCl₃ in THF yield ~65–75% efficiency) .

- Step 2: Functionalization via nucleophilic substitution or coupling reactions to introduce the 3,4-dimethoxyphenyl and ethoxy groups.

Optimization Tips: - Vary catalysts (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity.

- Adjust solvent polarity (e.g., THF vs. DMF) to control reaction rates and byproduct formation .

Q. Q2: How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

Methodological Answer:

- NMR Spectroscopy: Compare chemical shifts of aromatic protons (e.g., 3,4-dimethoxyphenyl protons appear as doublets in δ 6.7–7.2 ppm) and ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- X-ray Crystallography: Resolve ambiguous regiochemistry, especially for crowded substituents on the chromen-2-one core .

- Mass Spectrometry: Confirm molecular weight (C₁₉H₁₈O₅, theoretical m/z = 326.35) and fragmentation patterns .

Advanced Research Questions

Q. Q3: How do substituent modifications (e.g., methoxy vs. ethoxy groups) influence the biological activity of this compound?

Methodological Answer:

-

Comparative SAR Studies:

-

Experimental Design: Synthesize analogs (e.g., 7-hydroxy or 7-methoxy derivatives) and test in standardized assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) .

Q. Q4: How can contradictory data regarding this compound’s anti-inflammatory activity be resolved?

Methodological Answer:

- Source of Contradictions: Variability in assay models (e.g., COX-2 inhibition vs. TNF-α suppression) or cell lines (murine macrophages vs. human monocytes).

- Resolution Strategies:

- Standardize assay conditions (e.g., LPS-induced inflammation models).

- Validate results across multiple cell lines and animal models .

- Use molecular docking to predict binding affinities to inflammatory targets (e.g., COX-2 or NF-κB) .

Q. Q5: What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction Tools: SwissADME or pkCSM to estimate:

- Lipophilicity (LogP): ~2.8 (moderate permeability).

- Metabolic Stability: CYP3A4-mediated demethylation predicted as a major metabolic pathway .

- Molecular Dynamics Simulations: Model interactions with serum albumin to predict plasma protein binding .

Data Contradiction & Mechanistic Analysis

Q. Q6: Why do some studies report strong antimicrobial activity for this compound, while others show negligible effects?

Methodological Answer:

- Key Variables:

- Microbial Strains: Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria exhibit differential susceptibility due to cell wall complexity.

- Concentration Ranges: MIC values may vary (e.g., 10–50 µg/mL for C. albicans vs. >100 µg/mL for P. aeruginosa) .

- Actionable Steps:

- Perform dose-response assays across standardized microbial panels.

- Investigate synergism with commercial antibiotics (e.g., ampicillin) .

Experimental Design & Validation

Q. Q7: How can in vitro findings for this compound’s anticancer activity be translated to in vivo models?

Methodological Answer:

- Preclinical Workflow:

- In Vitro: Confirm cytotoxicity in ≥3 cancer cell lines (e.g., MCF-7, A549) with IC₅₀ < 20 µM .

- Mechanistic Studies: Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

- In Vivo Validation: Use xenograft models (e.g., BALB/c mice) with dose ranges of 10–50 mg/kg, monitoring tumor volume and toxicity .

Comparative Studies

Q. Q8: How does this compound compare to fluorinated analogs in terms of stability and bioactivity?

Methodological Answer:

-

Stability: Ethoxy substituents improve hydrolytic stability vs. fluorinated analogs (e.g., 3-(4-fluorophenyl) derivatives degrade faster in plasma) .

-

Bioactivity: Fluorinated analogs often show higher CNS penetration but lower aqueous solubility .

-

Experimental Comparison:

Property 3,4-Dimethoxy/Ethoxy Derivative Fluorinated Analog LogP 2.8 3.1 Aqueous Solubility (µg/mL) 12.5 8.2 Plasma Half-life (h) 4.3 3.8

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。